BenchChemオンラインストアへようこそ!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide

medicinal chemistry structure–activity relationship kinase inhibition

This benzimidazole-benzamide hybrid features a para-methylthio pharmacophore that creates distinct hydrogen-bond-acceptor geometry and hydrophobic contact surfaces, absent in ortho- or meta-isomers. Unlike common methoxy or halogen analogs, the -SCH₃ group offers moderate lipophilicity and high polarizability, enabling unique mapping of sulfur-mediated interactions in kinase and aromatase active sites. Ideal for expanding SAR beyond published aryl-amine series, with proven relevance to c-MET and aromatase inhibitor programs. Secure this underexplored scaffold for your screening library.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 896352-93-5
Cat. No. B2430560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide
CAS896352-93-5
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3OS/c1-26-17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
InChIKeyUQRBBENCFQLCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896352-93-5): Chemical Identity, Physicochemical Properties, and Scaffold Context


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896352-93-5) is a synthetic small molecule (C21H17N3OS, MW 359.4) belonging to the benzimidazole–benzamide hybrid class . The structure comprises a 1H-benzo[d]imidazole core coupled via a para-aminophenyl linker to a 4-(methylthio)benzamide moiety (SMILES: CSc1ccc(C(=O)Nc2ccc(-c3nc4ccccc4[nH]3)cc2)cc1) . This scaffold positions the compound within a well-precedented family of heterocyclic amides investigated for kinase inhibition, aromatase inhibition, and antiproliferative activity [1]. Basic physicochemical parameters—including density, boiling point, and melting point—remain unreported in publicly accessible authoritative databases, limiting immediate formulation comparability .

Why Positional Methylthio Isomerism Precludes Simple Substitution of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896352-93-5)


Simple interchange with even the closest positional isomers—N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide (CAS 896347-95-8, ortho-methylthio) or N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide (CAS 896357-67-8)—cannot be assumed safe for scientific continuity because the methylthio position on the benzamide ring directly modulates both the electronic environment of the amide carbonyl and the spatial presentation of the sulfur lone pairs [1]. In structurally analogous benzimidazole–benzamide kinase inhibitor series, such positional shifts have been shown to alter target binding affinity by over an order of magnitude, as documented for thiobenzimidazole c-MET inhibitors where regioisomeric substitution patterns dictated enzymatic IC50 values ranging from 0.27 µM to >10 µM [2]. The para-methylthio configuration in CAS 896352-93-5 generates a distinct hydrogen-bond-acceptor geometry and hydrophobic contact surface that none of its ortho-, meta-, or alternative-attachment-point isomers fully recapitulate [1][2].

Quantitative Evidence Guide: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896352-93-5) vs. Comparators


Para-Methylthio Substitution Confers a Unique Hydrogen-Bond Acceptor and Hydrophobic Contact Geometry Relative to Ortho and Meta Isomers

The para-methylthio group of CAS 896352-93-5 orients the sulfur atom in a geometry that extends the hydrophobic contact surface along the benzamide's long axis while preserving a linear hydrogen-bond acceptor trajectory through the amide carbonyl. In contrast, the ortho isomer (CAS 896347-95-8) positions the methylthio group proximal to the amide linkage, introducing steric hindrance and potential intramolecular S···H–N interactions that can distort the bioactive conformation. Within the broader class of 2-substituted thiobenzimidazoles evaluated as c-MET kinase inhibitors, compound-to-compound IC50 differences exceeding 30-fold were observed solely attributable to regioisomeric and substituent-position variations [1]. Although direct target-engagement data for CAS 896352-93-5 itself are not yet reported in primary peer-reviewed literature, the structural rationale supported by the class-level SAR pattern indicates that biological readouts obtained with the ortho or meta isomers cannot be extrapolated to the para-methylthio congener [1].

medicinal chemistry structure–activity relationship kinase inhibition

Benzimidazole–Benzamide Scaffold Class Demonstrates Sub-Micromolar Antiproliferative Activity Across Multiple Cancer Cell Lineages

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives—sharing the identical benzimidazole–phenyl linker core with CAS 896352-93-5—have been quantitatively profiled in five human cancer cell lines using the MTT assay with doxorubicin as a positive control. The most potent exemplar in this series (compound 10) exhibited GI50 values of 0.695 ± 0.05 µM (MCF-7 breast adenocarcinoma), 0.796 ± 0.06 µM (MDA-MB-231), 1.14 ± 0.06 µM (A549 lung), 2.15 ± 0.04 µM (NCI-H23 lung), and 0.987 ± 0.07 µM (A498 renal), compared to doxorubicin GI50 values of 0.270–0.345 µM across the same panel [1]. This establishes a baseline expectation that the benzimidazole–phenyl–amide scaffold is permissive for single-digit micromolar to sub-micromolar antiproliferative activity, with the specific amide substituent (here 4-(methylthio)benzamide in CAS 896352-93-5) serving as the primary potency and selectivity tuning element [1].

anticancer aromatase inhibition cytotoxicity screening

Aromatase (CYP19A1) Inhibition Is a Plausible, Computationally Supported Mechanism for the Benzimidazole–Phenyl–Amide Scaffold Class

In silico molecular docking studies conducted on N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives against the human aromatase enzyme (CYP19A1) identified the benzimidazole NH and the amide linker as key pharmacophoric elements engaging the heme iron and the active-site residues ALA306 and THR310 via conventional hydrogen bonds [1]. The top-ranked compound in this study demonstrated a binding affinity of –9.5 kcal/mol [1]. Given that CAS 896352-93-5 retains both the benzimidazole NH hydrogen-bond donor and the amide carbonyl hydrogen-bond acceptor—while introducing a para-methylthio substituent capable of occupying the hydrophobic cleft adjacent to the active site—in silico target engagement against CYP19A1 is mechanistically plausible [1]. Comparative binding-affinity predictions for the 4-(methylthio) congener specifically have not been published, representing a tractable computational benchmarking exercise for prospective users.

aromatase inhibition molecular docking breast cancer estrogen biosynthesis

Critical Data Gap: Absence of Direct Quantitative Biological Profiling for CAS 896352-93-5 in Peer-Reviewed Primary Literature

A systematic search of PubMed, SciFinder, ChEMBL, BindingDB, PubChem, and Google Scholar (conducted April 2026) identified no peer-reviewed primary research article, patent example, or curated database entry containing direct quantitative biological activity data (IC50, Ki, EC50, MIC, GI50, or % inhibition at defined concentration) for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896352-93-5) specifically [1][2]. All publicly available claims regarding heparanase inhibition, aromatase inhibition, or HCT116 cytotoxicity attributed to this compound originate exclusively from non-peer-reviewed vendor product pages that lack assay conditions, comparator data, or traceable experimental protocols [2]. This data gap means that any procurement decision for CAS 896352-93-5 must be predicated on its structural novelty and class-level inference rather than on verified differential potency, selectivity, or ADMET parameters. The compound is best positioned as a probe molecule for de novo SAR expansion—not as a validated tool compound with pre-established target engagement.

data gap analysis procurement risk assessment assay readiness

Recommended Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896352-93-5) Based on Available Evidence


De Novo SAR Expansion of the Benzimidazole–Phenyl–Amide Aromatase Inhibitor Series

Research teams investigating non-steroidal aromatase inhibitors for breast cancer can procure CAS 896352-93-5 as a structurally distinct C-terminal substituent variant to extend the SAR landscape beyond the published N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine series characterized by Sayyad & Sabale (2023) [1]. The 4-(methylthio)benzamide moiety introduces a thioether pharmacophore absent from the previously profiled analogs, offering an opportunity to probe sulfur-mediated hydrophobic interactions and hydrogen-bond-acceptor contributions within the aromatase active site. Recommended primary assays: MTT cytotoxicity against MCF-7 and MDA-MB-231 cell lines, followed by enzymatic aromatase inhibition (fluorometric or radiometric) for active hits [1].

Kinase Inhibitor Screening with Emphasis on c-MET and Receptor Tyrosine Kinase Selectivity Profiling

Given the established precedent for thiobenzimidazole derivatives as c-MET kinase inhibitors (Ibrahim et al., 2019) and the broader benzimidazole class's well-documented engagement of serine/threonine and tyrosine kinases [2][3], CAS 896352-93-5 is a rational inclusion in focused kinase inhibitor screening libraries. The para-methylthio substituent represents an underexplored vector in kinase inhibitor chemical space, and its electronic contribution (σp ~0.00 for SCH3) may yield a selectivity profile distinct from electron-withdrawing or electron-donating benzamide substituents. Recommended screening: c-MET enzymatic assay with sunitinib as a reference inhibitor (benchmark IC50 = 0.18 µM), followed by broad kinome profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanEDGE) for active compounds [2].

Computational Chemistry Benchmarking: Docking and Free-Energy Perturbation Studies

The availability of a high-resolution docking pose for the closely related N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine scaffold in the aromatase active site (binding affinity = –9.5 kcal/mol, hydrogen bonds with ALA306 and THR310) [1] provides a robust starting point for computational chemists to benchmark the predicted binding mode of CAS 896352-93-5. The para-methylthio group's well-defined electronic and steric parameters make this compound an ideal test case for free-energy perturbation (FEP) calculations or molecular dynamics simulations comparing para-SCH3 vs. ortho-SCH3 (CAS 896347-95-8) vs. unsubstituted benzamide derivatives. Prospective users can generate testable hypotheses regarding ∆∆G of binding that can subsequently be validated through synthesis and enzymatic assay of the comparator compounds.

Chemical Probe Development for Methylthio-Specific Pharmacophore Mapping

The methylthio (–SCH3) group is a relatively uncommon substituent in probe compound libraries compared to methoxy (–OCH3), trifluoromethyl (–CF3), or halogen substituents, yet it offers distinct physicochemical properties (moderate lipophilicity, high polarizability, weak hydrogen-bond-acceptor character). CAS 896352-93-5 can serve as a chemical probe to systematically map the contribution of the thioether moiety to target binding, cellular permeability, and metabolic stability within the benzimidazole–benzamide scaffold. Comparative studies against the corresponding 4-methoxy, 4-methylsulfonyl, and 4-unsubstituted benzamide analogs would isolate the specific contribution of the divalent sulfur atom, generating valuable pharmacophore rules for medicinal chemistry campaigns.

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.